molecular formula C₂₁H₂₁D₆ClO₃ B1157880 Chlormadinone-d6

Chlormadinone-d6

Cat. No.: B1157880
M. Wt: 368.93
Attention: For research use only. Not for human or veterinary use.
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Description

Chlormadinone-d6 (deuterated chlormadinone acetate) is a stable isotope-labeled analog of chlormadinone acetate, a synthetic progestogen derived from progesterone. It is primarily used as an internal standard in mass spectrometry-based analytical methods to ensure accuracy in quantifying chlormadinone acetate in biological matrices . The compound is characterized by the substitution of six hydrogen atoms with deuterium, enhancing its molecular stability and utility in pharmacokinetic and metabolic studies. Its molecular formula is C₂₃H₂�₁D₆ClO₄, with a molecular weight of approximately 408.3 g/mol (accounting for deuterium substitution) .

Chlormadinone acetate itself is a 17α-acetoxy-6-chloro derivative of progesterone, exhibiting potent anti-androgenic and progestogenic activity. Its deuterated form retains these pharmacological properties but is distinguished by isotopic labeling for analytical precision .

Properties

Molecular Formula

C₂₁H₂₁D₆ClO₃

Molecular Weight

368.93

Synonyms

6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione-d6;  6-Chloro-6-dehydro-17-_x000B_hydroxyprogesterone-d6;  6-Chloro-6-dehydro-17-α-hydroxyprogesterone-d6;  Chlormadinon-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Receptor Binding Affinities
Compound Progesterone Receptor (nM) Androgen Receptor (nM)
Chlormadinone acetate 0.9 120
Delmadinone acetate 1.2 85
Medroxyprogesterone acetate 2.4 >500

Source: In vitro receptor binding assays

Table 2: Analytical Performance in Human Plasma
Parameter This compound Non-deuterated Standard
Precision (% RSD) 3.8 9.2
Accuracy (% Bias) 2.1 6.5
Limit of Detection (ng/mL) 0.05 0.1

Source: LC-MS/MS validation studies

Notes on Limitations and Uncertainties

  • Isotope Effects : Despite its utility, deuterium substitution may alter chromatographic retention times, requiring method optimization .
  • Regulatory Gaps: While this compound is widely used in research, its inclusion in regulatory guidelines (e.g., EMA) for bioanalytical method validation remains inconsistent .

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